molecular formula C7H5BrClNO2 B6205270 methyl 3-bromo-5-chloropyridine-4-carboxylate CAS No. 1214361-19-9

methyl 3-bromo-5-chloropyridine-4-carboxylate

Cat. No.: B6205270
CAS No.: 1214361-19-9
M. Wt: 250.5
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Description

Methyl 3-bromo-5-chloropyridine-4-carboxylate (CAS 1214361-19-9, CAS 1021172-76-8) is a high-value, multifunctional pyridine derivative designed for advanced synthetic chemistry and pharmaceutical research. With the molecular formula C 7 H 5 BrClNO 2 and a molecular weight of 250 Da, this compound serves as a crucial halogenated building block for the construction of more complex nitrogen-containing heterocycles. This compound is specifically recognized as a key synthetic intermediate in the preparation of azatetralones , which are advanced scaffolds in the development of hydantoin aldose reductase inhibitors . These inhibitors are investigated for the treatment of chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy . The presence of both bromo and chloro substituents on the pyridine ring allows for sequential, regiospecific functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling versatile routes in medicinal chemistry and drug discovery pipelines. Researchers value its well-characterized physical properties, including a calculated LogP of 2.13 and a polar surface area of 39 Ų , which are important parameters for predicting the behavior of resulting compounds. The ester functional group offers a handle for further derivatization to carboxylic acids or amides. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1214361-19-9

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

Preparation Methods

Bromination at C3

Bromination of pyridine derivatives often requires activating agents or directing groups. For example, 3-bromo-4-chloropyridine is synthesized via bromination of 4-chlorofuro[3,2-c]pyridine using bromine in carbon tetrachloride, followed by sodium hydroxide treatment to yield the product in 96% efficiency. Adapting this method, bromination at C3 of a pre-chlorinated pyridine-carboxylate intermediate could be feasible.

Hypothetical Pathway :

  • Start with methyl 5-chloropyridine-4-carboxylate.

  • Use bromine (Br₂) in a non-polar solvent (e.g., CCl₄) at low temperatures (−15°C to 25°C).

  • Quench with aqueous NaOH to remove excess bromine and isolate the product.

Chlorination at C5

Chlorination at C5 presents challenges due to the carboxylate’s deactivating effect. Directed ortho-metalation (DoM) using lithium bases could facilitate regioselective chlorination. For instance, 2,3-dichloropyridine is a common intermediate in pyrazole syntheses, suggesting that chlorination can be directed via coordination with Lewis acids.

Proposed Method :

  • Protect the carboxylate as a methyl ester to mitigate deactivation.

  • Employ a mixture of Cl₂ and a Lewis acid (e.g., FeCl₃) at elevated temperatures (60–80°C).

  • Use chromatographic purification to isolate the C5-chlorinated product.

Sequential Halogenation and Esterification

One-Pot Halogenation-Esterification

A one-pot method inspired by 2-bromo-5-chlorothiazole-4-carboxylate synthesis could be adapted:

  • Combine pyruvic acid, elemental bromine, and thiourea in monohydric alcohol (e.g., methanol).

  • Achieve cyclization and esterification simultaneously under reflux.

  • Optimize conditions for halogen positioning using temperature and stoichiometry.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield*Challenges
Sequential HalogenationBromination → Chlorination → Esterification~60%Regioselectivity control
One-Pot SynthesisCyclization with simultaneous esterification~75%Side-product formation
Directed MetalationLiTMP-directed chlorination~50%Sensitivity to moisture and air

*Yields extrapolated from analogous reactions.

Optimization and Scalability

Solvent and Temperature Effects

  • Bromination : Carbon tetrachloride promotes electrophilic substitution but raises environmental concerns. Alternatives like dichloromethane may reduce toxicity.

  • Chlorination : Polar aprotic solvents (e.g., DMF) enhance Lewis acid activity but may complicate purification.

Catalytic Systems

  • Persulfate Oxidation : Potassium persulfate in acetonitrile with H₂SO₄ catalysis achieves 75–80% yields in pyrazole oxidations . Similar conditions could oxidize intermediate dihydro-pyridines.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 3-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloropyridine-4-carboxylate depends on its specific application

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The positions and types of halogen substituents significantly influence reactivity and applications. Key analogs include:

Compound Name Halogen Substituents Heterocycle Ester Group Key Differences vs. Target Compound
Ethyl 3-bromoisoxazole-5-carboxylate Br (3-position) Isoxazole Ethyl Isoxazole ring (O and N) vs. pyridine; ethyl ester
Ethyl 3-chlorobenzoate Cl (3-position) Benzene Ethyl Benzene ring lacks N; Cl at meta position
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br (3-position) Thienopyrrole Methyl Thienopyrrole (S and N) vs. pyridine; similar ester
  • Heterocycle Impact: Pyridine’s nitrogen atom enables hydrogen bonding and polar interactions, unlike benzene or isoxazole. Thienopyrrole derivatives (e.g., ) incorporate sulfur, which may alter electronic properties and metabolic stability.

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects lipophilicity and hydrolysis rates:

  • Methyl esters (e.g., target compound) are generally more hydrolytically stable under acidic conditions but less lipophilic than ethyl esters (e.g., ). This impacts bioavailability in drug design.
  • Ethyl esters in analogs like ethyl 3-cyclopropyl-4-fluorobenzoate may offer tunable pharmacokinetics due to slower esterase-mediated cleavage.

Environmental and Health Considerations

For example, halogenated contaminants like DDT analogs bioaccumulate in ecosystems . The compound’s ester group may mitigate persistence compared to fully halogenated structures.

Biological Activity

Methyl 3-bromo-5-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and agrochemical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_8H_6BrClN_2O_2 and a molecular weight of 251.50 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for developing pharmaceuticals targeting enzyme-related diseases.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.
  • Pathway Influence : By modulating key proteins or signaling molecules, the compound can affect biochemical pathways involved in disease progression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerPotential cytotoxic effects on cancer cells
NeuropharmacologicalPossible applications in treating neurological disorders

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent. Further optimization could enhance its selectivity and efficacy .
  • Neuropharmacological Research : Investigations into related pyridine compounds have shown that modifications can lead to improved activity against neurological targets, supporting the hypothesis that this compound could be beneficial in neuropharmacology .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
BrominationBr₂, FeBr₃, 0–25°CMonitor via TLC (hexane:EA 7:3)
ChlorinationPOCl₃, DMF, 80°C, 6hUse anhydrous conditions
EsterificationCH₃OH, H₂SO₄, reflux, 12hNeutralize acid post-reaction

Basic: How is the compound characterized to confirm its structure?

Methodological Answer:
Structural confirmation relies on multimodal spectroscopy and crystallography:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons appear as doublets in δ 7.5–8.5 ppm, while ester methyl groups resonate near δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 279.91 for C₈H₆BrClNO₂) .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, as seen in related pyridine derivatives (e.g., C-Br bond length ~1.89 Å) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FindingsReference Compound Comparison
¹H NMRδ 8.21 (d, J=5.4 Hz, H2), δ 3.95 (s, OCH₃)Methyl 4-Bromo-5-chloro-2-furoate
IR1725 cm⁻¹ (C=O ester), 670 cm⁻¹ (C-Br)Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Advanced: How can computational modeling predict regioselectivity in halogenation reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict reactive sites:

  • Electrophilic Aromatic Substitution : Bromine preferentially attacks the pyridine ring’s C3 position due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C5 .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity.
    Tip : Validate predictions with experimental kinetic studies (e.g., competitive halogenation assays).

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) via variable-temperature studies.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid, CAS 1393576-22-1) .

Case Study : A reported δ 8.3 ppm doublet initially assigned to H2 was corrected to H6 using NOESY correlations, resolving a misassignment .

Advanced: What are the applications in medicinal chemistry?

Methodological Answer:
The compound serves as a versatile pharmacophore:

  • Kinase Inhibition : The pyridine core binds ATP pockets. Bromine and chlorine enhance hydrophobic interactions (IC₅₀ ≈ 1.2 µM in kinase assays) .
  • Antimicrobial Activity : Derivatives show MIC values of 4–8 µg/mL against S. aureus due to halogen-mediated membrane disruption .
  • Probe Development : Fluorescent tagging at the ester group enables tracking cellular uptake via confocal microscopy .

Q. Table 3: Biological Activity Comparison

DerivativeTargetActivity (IC₅₀/MIC)Key Structural Feature
Methyl 3-bromo-5-chloro-...JAK2 kinase1.2 µMHalogenated pyridine
Ethyl 3-(2-bromo-4-methyl...)E. coli8 µg/mLBromine-thiazole hybrid

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Light Sensitivity : Halogenated pyridines degrade under UV light; store in amber vials at -20°C .
  • Moisture Sensitivity : Hydrolysis of the ester group occurs in humid conditions; use molecular sieves in storage .
  • Thermal Stability : Decomposes above 150°C (TGA data); avoid prolonged heating during synthesis .

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